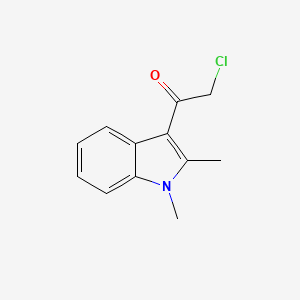

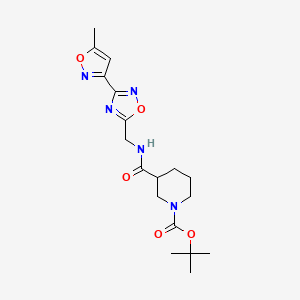

2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” is a biochemical compound used for proteomics research . It is a derivative of indole, a heterocyclic compound that is a key intermediate in the preparation of biologically active compounds and indole alkaloids .

Synthesis Analysis

The synthesis of indole derivatives, including “2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone”, often involves the use of 1H-indole-3-carboxaldehyde and its derivatives as key intermediates . These compounds are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups readily undergo C–C and C–N coupling reactions and reductions .

Molecular Structure Analysis

The molecular formula of “2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” is C12H12ClNO, and its molecular weight is 221.68 g/mol . The structure of indole derivatives, including this compound, is characterized by a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

Indole derivatives, including “2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone”, are known to undergo various chemical reactions. For instance, the carbonyl groups of 1H-indole-3-carboxaldehyde derivatives can undergo C–C and C–N coupling reactions and reductions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” include a molecular weight of 193.63 g/mol, a monoisotopic mass of 193.0294416 g/mol, and a topological polar surface area of 32.9 Ų . The compound also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications : A study synthesized new 1H-Indole derivatives, including 2-chloro-1-(indoline-1-yl) ethanone, which exhibited significant antimicrobial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans (2020).

Anti-inflammatory Agents : Another research focused on synthesizing 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, where 2-chloro-1-(indoline-1-yl) ethanone was a key intermediate. These derivatives were evaluated for their anti-inflammatory activity, showing potential as nonsteroidal anti-inflammatory drugs (Rehman, Saini, & Kumar, 2022).

Cancer Detection : A water-soluble near-infrared dye for cancer detection using optical imaging was developed using a compound structurally related to 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone. This dye showed potential applications in developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).

Synthesis of Bioactive Molecules : Research on the synthesis and characterization of novel bioactive molecules like 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One has been conducted using derivatives of 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone. These compounds exhibited excellent antimicrobial activities due to the presence of chlorine as a substituent (Sherekar, Padole, & Kakade, 2022).

Reactions in Organic Synthesis : The compound has been used in various reactions in organic synthesis, such as the Achmatowicz rearrangement and the formation of dihydroindolo[1,2-c]quinazoline derivatives. These reactions are fundamental in the synthesis of complex organic compounds (Harano et al., 2007).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-1-(1,2-dimethylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-12(11(15)7-13)9-5-3-4-6-10(9)14(8)2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIGNCLGVJKROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(1,2-dimethyl-1H-indol-3-yl)-ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-8-(2-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2637236.png)

![3,8-dibutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637247.png)

![2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2637251.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2637253.png)

![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637255.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637256.png)